molecular formula C13H14 B12536568 2-Propylazulene CAS No. 741707-34-6

2-Propylazulene

Katalognummer: B12536568
CAS-Nummer: 741707-34-6
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: JHCNRTNFCGWTLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propylazulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color. . This compound, with a propyl group attached to the azulene core, inherits many of the parent compound’s properties while exhibiting distinct characteristics that make it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 2-Propylazulene typically involves the reaction of azulene with propyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where azulene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction proceeds under controlled temperatures to ensure the selective formation of the 2-propyl derivative.

Industrial production methods often involve continuous processes to maximize yield and purity. For instance, the use of continuous steam distillation and extraction techniques can enhance the efficiency of the synthesis . Additionally, the reaction conditions, such as temperature and solvent choice, are optimized to achieve high selectivity and minimize by-products.

Analyse Chemischer Reaktionen

2-Propylazulene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while hydrogenation produces saturated hydrocarbons.

Vergleich Mit ähnlichen Verbindungen

2-Propylazulene can be compared with other azulene derivatives such as guaiazulene and chamazulene. While all these compounds share the azulene core, their substituents confer different properties:

Conclusion

This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry

Eigenschaften

CAS-Nummer

741707-34-6

Molekularformel

C13H14

Molekulargewicht

170.25 g/mol

IUPAC-Name

2-propylazulene

InChI

InChI=1S/C13H14/c1-2-6-11-9-12-7-4-3-5-8-13(12)10-11/h3-5,7-10H,2,6H2,1H3

InChI-Schlüssel

JHCNRTNFCGWTLT-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC2=CC=CC=CC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.